Carboxamide Positional Isomerism: 2-Carboxamide vs. 3-Carboxamide Scaffold Differentiation
The target compound bears a carboxamide at the 2-position of the imidazo[2,1-b]thiazole core, whereas the most extensively characterized 6-phenylimidazo[2,1-b]thiazole kinase inhibitors (e.g., compound 19 from Lin et al.) are 3-carboxamide derivatives [1]. The 3-carboxamide series produced the FLT3 inhibitor compound 19 with cellular IC50 of 0.002 μM (MV4-11) and enzymatic IC50 of 0.022 μM (FLT3) [1]. In contrast, the 2-carboxamide chemotype has been independently optimized toward JNK3, yielding compound 14bg with subnanomolar JNK3 IC50 of 0.26 nM and >400-fold selectivity over JNK1 [2]. The positional shift of the carboxamide anchor thus redirects kinase selectivity from FLT3-dominant to JNK3-dominant profiles.
| Evidence Dimension | Kinase target selectivity driven by carboxamide position |
|---|---|
| Target Compound Data | Imidazo[2,1-b]thiazole-2-carboxamide scaffold; optimized JNK3 IC50 = 0.26 nM (compound 14bg, same scaffold subclass) [2] |
| Comparator Or Baseline | Imidazo[2,1-b]thiazole-3-carboxamide scaffold; optimized FLT3 IC50 = 0.022 μM (enzymatic), cellular MV4-11 IC50 = 0.002 μM (compound 19) [1] |
| Quantified Difference | >1,000-fold shift in primary kinase target preference (JNK3 vs. FLT3) depending on carboxamide regioisomerism |
| Conditions | FLT3: enzymatic assay and MV4-11 AML cell line. JNK3: enzymatic assay and human podocytes. Different labs, different optimization campaigns. |
Why This Matters
Procurement of the 2-carboxamide regioisomer (CAS 852133-39-2) rather than a 3-carboxamide analog is critical for research programs targeting JNK3-mediated pathways, as the positional isomer dictates kinase selectivity profile.
- [1] Lin XD, Yang HW, Ma S, et al. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorg Med Chem Lett. 2015;25(20):4537-4543. doi:10.1016/j.bmcl.2015.08.067. View Source
- [2] Jun J, Choi S, Moon J, et al. c-Jun N-Terminal Kinase 3 as a Pathogenic Driver of Renal Fibrosis: Imidazo[2,1-b]thiazole-Based JNK3 Inhibitors Restore Podocyte Function in TGF-β-Mediated Glomerulosclerosis. J Med Chem. 2026;69(3):3077-3099. doi:10.1021/acs.jmedchem.5c03011. View Source
